molecular formula C12H3Cl5O B1345174 1,2,4,6,7-Pentachlorodibenzofuran CAS No. 83704-50-1

1,2,4,6,7-Pentachlorodibenzofuran

Cat. No. B1345174
CAS RN: 83704-50-1
M. Wt: 340.4 g/mol
InChI Key: BQTCODOVGXJHRB-UHFFFAOYSA-N
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Description

1,2,4,6,7-Pentachlorodibenzofuran, often abbreviated as PCDF, is a highly toxic environmental pollutant belonging to the family of polychlorinated dibenzofurans . This compound is produced by various industrial processes.


Synthesis Analysis

Most PCDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . They are not deliberately produced by industry .


Molecular Structure Analysis

The molecular formula of 1,2,4,6,7-Pentachlorodibenzofuran is C12H3Cl5O . The structure contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran .


Physical And Chemical Properties Analysis

The average molecular mass of 1,2,4,6,7-Pentachlorodibenzofuran is 340.417 g/mol . The compound is part of a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran .

Scientific Research Applications

Environmental Toxicology and Contamination

1,2,4,6,7-Pentachlorodibenzofuran, as a type of polychlorinated dibenzofuran (PCDF), is an environmental contaminant commonly found in industrial effluents, PCB mixtures, and some antiseptics. Studies have shown that these compounds can be rapidly cleared from the blood and distributed to various tissues, like the liver and muscle, indicating their potential environmental and health impacts due to their persistence and bioaccumulation (Brewster & Birnbaum, 1988).

Biochemical Interactions

Research into the biochemical behavior of pentachlorodibenzofurans reveals their high affinity for cytochrome P-450 isozymes in rat livers, suggesting significant implications for metabolic processes. These interactions are essential for understanding the biotransformation and toxicity mechanisms of these compounds in biological systems (Kuroki, Koga, & Yoshimura, 1986).

Comparative Toxicity Studies

Comparative studies on the toxicity of pentachlorodibenzofurans in different animal models, including mice and monkeys, provide insights into their toxic effects across species. These studies help in understanding species-specific responses and potential risks to humans (Nagayama et al., 1985; Brewster, Elwell, & Birnbaum, 1988).

Safety And Hazards

1,2,4,6,7-Pentachlorodibenzofuran is a highly toxic environmental pollutant . It belongs to a family of compounds known as polychlorinated dibenzofurans, many of which have harmful health and environmental effects .

Future Directions

Given the toxicity and environmental persistence of 1,2,4,6,7-Pentachlorodibenzofuran, future research will likely focus on methods to prevent its formation, degrade it in the environment, and mitigate its effects on human health and ecosystems .

properties

IUPAC Name

1,2,4,6,7-pentachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-9(16)6(14)3-7(15)12(8)18-11(4)10(5)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCODOVGXJHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232563
Record name 1,2,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6,7-Pentachlorodibenzofuran

CAS RN

83704-50-1
Record name 1,2,4,6,7-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,7-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,7-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8HUV9QAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Luan, WP Ma, XY Zhang, HX Zhang… - QSAR & …, 2006 - Wiley Online Library
Quantitative structure activity relationship (QSAR) models for polychlorinated dibenzofurans (PCDFs), dibenzodioxins (PCDDs), and biphenyls (PCBs) binding to the aryl hydrocarbon …
Number of citations: 24 onlinelibrary.wiley.com
A Vedani, DR McMasters… - Quantitative Structure …, 2000 - Wiley Online Library
Quantitative structure‐activity relationship (QSAR) is an area of computational research which builds mathematical or atomistic models to predict biological activities of molecules. While …
Number of citations: 51 onlinelibrary.wiley.com
O Mekenyan, N Nikolova… - QSAR & Combinatorial …, 2004 - Wiley Online Library
Recently, the COmmon REactivity PAttern (COREPA) approach was developed as a probabilistic classification method which was formalized specifically to advance mechanistic QSAR …
Number of citations: 31 onlinelibrary.wiley.com
SB Olasupo, A Uzairu, BS Sagagis - Int. J. Comput. Theor. Chem, 2017 - researchgate.net
Quantitative Structure Toxicity Relationship (QSTR) study was applied to a dataset of 35 polychlorinated dibenzofurans (PCDFs) to investigate the relationship between toxicities of the …
Number of citations: 4 www.researchgate.net
A Ashek, SJ Cho - Molecular & Cellular Toxicology, 2005 - koreascience.kr
Because of their widespread occurrence and substantial biological activity, halogenated aromatic hydrocarbons are one of the important classes of contaminants in the environment. We …
Number of citations: 4 koreascience.kr
A Ashek, C Lee, H Park, SJ Cho - Chemosphere, 2006 - Elsevier
In the present study we have performed comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) on structurally diverse ligands of …
Number of citations: 38 www.sciencedirect.com
U Rannug, M Sjögren, A Rannug, M Gillner… - …, 1991 - academic.oup.com
The Computer-Automated Structure Evaluation (CASE) Program, an expert system that automatically selects relevant descriptors for structure-activity relationships, has been used to …
Number of citations: 80 academic.oup.com
G Verma, MF Khan, M Shaquiquzzaman… - Journal of Molecular …, 2017 - Wiley Online Library
Dioxins and dioxin‐like compounds (DLCs) are known to cause endocrine disruption in humans and animals. Being lipophilic xenobiotic chemicals, they can be easily absorbed into …
Number of citations: 9 onlinelibrary.wiley.com
SB Olasupo, A Uzairu, B Sagagi - 2015 - researchgate.net
One of the important aspect of modern toxicology research is the prediction of toxicity of environmental pollutants from their molecular structure A Quantitative Structure Toxicity …
Number of citations: 2 www.researchgate.net
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca

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